molecular formula C5H9NaO3 B11718708 Sodium 4-hydroxy-2-methylbutanoate

Sodium 4-hydroxy-2-methylbutanoate

Cat. No.: B11718708
M. Wt: 140.11 g/mol
InChI Key: PLTXIYNOGPMDEO-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-2-methylbutanoate: is a chemical compound with the molecular formula C5H11NaO3. It is a sodium salt of 4-hydroxy-2-methylbutanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxy-2-methylbutanoate can be synthesized through the saponification of the corresponding lactone, such as γ-methyl-α-methylene-γ-butyrolactone. The process involves hydrolyzing the lactone in the presence of sodium hydroxide (NaOH) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale saponification reactions. The lactone is mixed with a sodium hydroxide solution and heated to facilitate the hydrolysis process. The resulting product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium 4-hydroxy-2-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

    Sodium 4-hydroxy-4-methyl-2-methylene butanoate: Formed by saponification of γ-methyl-α-methylene-γ-butyrolactone.

    Sodium 5-hydroxyvalerate: Derived from δ-valerolactone.

    Sodium 6-hydroxyhexanoate: Derived from ε-caprolactone.

Comparison: Sodium 4-hydroxy-2-methylbutanoate is unique due to its specific molecular structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of availability and the properties of the final products formed from its reactions .

Properties

Molecular Formula

C5H9NaO3

Molecular Weight

140.11 g/mol

IUPAC Name

sodium;4-hydroxy-2-methylbutanoate

InChI

InChI=1S/C5H10O3.Na/c1-4(2-3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

PLTXIYNOGPMDEO-UHFFFAOYSA-M

Canonical SMILES

CC(CCO)C(=O)[O-].[Na+]

Origin of Product

United States

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